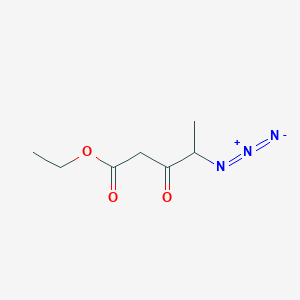

Ethyl 4-azido-3-oxopentanoate

Description

Significance of α-Azido Ketones as Versatile Synthetic Intermediates

α-Azido ketones are a class of organic compounds that have emerged as exceptionally valuable and versatile intermediates in synthetic organic chemistry. mdpi.com Their utility stems from the presence of two highly reactive functional groups—the azide (B81097) and the ketone—in close proximity, which allows for a diverse range of chemical transformations. rsc.orgresearchgate.net These compounds serve as crucial precursors for a multitude of biologically significant heterocyclic compounds, including oxazoles, pyrroles, pyrazines, pyrimidines, pyridines, and triazoles. mdpi.comresearchgate.net

The azide group within these molecules is particularly noteworthy. It can function as a masked amine, a source for highly reactive nitrene intermediates, or as a dipole for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". rsc.orgresearchgate.net Furthermore, the acidity of the α-hydrogen atom is enhanced, opening pathways for new carbon-carbon bond-forming reactions. rsc.orgresearchgate.net The synthetic utility of α-azido ketones extends to their conversion into other valuable intermediates, such as α-amino ketones and β-amino alcohols. mdpi.comresearchgate.net This wide spectrum of reactivity and applications underscores the importance of α-azido ketones as fundamental building blocks in the synthesis of complex organic molecules. rsc.org

Role of Ethyl 4-azido-3-oxopentanoate as a Key Building Block in Organic Chemistry

This compound (also referred to as ethyl 3-azido-4-oxopentanoate in some literature) is an α-azido ketone that exemplifies the synthetic potential of its class. mdpi.comsmolecule.com It serves as a key building block for constructing more complex molecules, particularly various heterocycles and functionalized acyclic compounds. smolecule.comsemanticscholar.org Its molecular structure, featuring an azido (B1232118) group at the α-position to a ketone and a β-position to an ester, makes it a reactive and adaptable intermediate. smolecule.com

Several synthesis methods for this compound have been developed. A common and efficient route involves the nucleophilic substitution of a halogenated precursor, such as ethyl 3-chloro-4-oxopentanoate or ethyl 3-bromo-4-oxopentanoate, with sodium azide. smolecule.comsemanticscholar.orgnih.gov Careful control of reaction conditions, such as temperature and heating time, is crucial to prevent the elimination of nitrogen gas and the formation of byproducts like ethyl 3-amino-4-oxo-2-pentenoate. semanticscholar.orgnih.govresearchgate.net

| Precursor | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Ethyl 3-chloro-4-oxopentanoate | Sodium Azide (NaN₃) | Acetone, reflux | An efficient method using a readily available precursor. | semanticscholar.orgnih.gov |

| Ethyl 3-bromo-4-oxopentanoate | Sodium Azide (NaN₃), Triethylamine | Acetone | Requires limited heating time to avoid decomposition. | semanticscholar.orgresearchgate.net |

| Ethyl 3-[(4-nitrophenyl)sulfonyloxy]-4-oxopentanoate | Sodium Azide (NaN₃) | Mild conditions | Reported as a more efficient method for improved yields. | smolecule.comsemanticscholar.org |

The reactivity of this compound is multifaceted, allowing it to participate in a variety of important chemical transformations. These reactions highlight its role as a versatile synthetic tool.

| Reaction Type | Reagents/Conditions | Product(s) | Significance | Reference |

|---|---|---|---|---|

| Condensation/Substitution | Primary Amines, Titanium(IV) chloride | Ethyl 4-imino-3-amino-2-pentenoates | Forms functionalized enamino esters and 1-aza-1,3-butadiene skeletons. | smolecule.comsemanticscholar.org |

| Reduction | Hydrogenation or other reducing agents | Ethyl 3-amino-4-oxopentanoate | Provides access to α-amino ketone derivatives. | smolecule.com |

| Cycloaddition | Alkynes | Triazoles | Utilizes the azide for 1,3-dipolar cycloaddition ("click chemistry"). | smolecule.com |

| Reaction with Aldehydes | MeCHO (Acetaldehyde) | (Z)-ethyl 3-amino-4-oxopent-2-enoate | Demonstrates its utility in forming enamine structures. | mdpi.comnih.gov |

A significant application is its condensation with primary amines, which produces γ-imino-β-enamino esters. semanticscholar.orgresearchgate.net These products are valuable in their own right as they contain both a functionalized enamino ester moiety and a 1-aza-1,3-butadiene skeleton, serving as precursors for other biologically active compounds. semanticscholar.org Furthermore, these imino compounds can be chemoselectively reduced to the corresponding γ-amino-β-enamino esters, which are useful in the synthesis of statine (B554654) analogues and pyridine (B92270) derivatives. semanticscholar.orgresearchgate.net The compound is also a precursor for synthesizing molecules with potential applications in medicinal chemistry, including enzyme inhibitors and compounds with antibacterial or anticancer properties. smolecule.com

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on leveraging its unique structural features for advanced organic synthesis. A primary trajectory involves its continued use as a versatile building block for the synthesis of complex heterocyclic systems. rsc.orgsmolecule.com The ability of the azide group to participate in 1,3-dipolar cycloadditions makes it a valuable substrate for creating substituted triazoles, a class of compounds with significant interest in medicinal chemistry. smolecule.com

Furthermore, the compound serves as a model for studying the reactivity of multifunctional α-azido ketones. rsc.org Investigations into chemo- and stereoselective transformations are of significant interest, aiming to control the reaction outcomes at the various reactive sites within the molecule. rsc.orgresearchgate.net As a precursor to biologically active molecules, including potential pharmaceuticals, research into its derivatives is expected to expand, particularly in the development of new antibacterial, antifungal, and anticancer agents. smolecule.com The compound's utility as a precursor for amino esters and other functionalized molecules ensures its continued relevance in the development of synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

645392-01-4 |

|---|---|

Molecular Formula |

C7H11N3O3 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

ethyl 4-azido-3-oxopentanoate |

InChI |

InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(11)5(2)9-10-8/h5H,3-4H2,1-2H3 |

InChI Key |

NLVXAIXWMDLBKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Azido 3 Oxopentanoate

Classical Approaches via Nucleophilic Substitution Reactions

The most common and direct method for the synthesis of Ethyl 4-azido-3-oxopentanoate involves a nucleophilic substitution reaction. This approach relies on the displacement of a suitable leaving group by the azide (B81097) anion (N₃⁻).

Synthesis from Halogenated Precursors

The synthesis typically starts from halogenated derivatives of ethyl 4-oxopentanoate. The most common precursors are Ethyl 3-bromo-4-oxopentanoate and Ethyl 3-chloro-4-oxopentanoate. In this Sₙ2 reaction, the highly nucleophilic azide ion attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the desired azido (B1232118) compound. The general transformation is depicted below:

Figure 1: General Scheme for Nucleophilic Substitution

Reaction of Ethyl 3-halo-4-oxopentanoate with an azide salt to yield this compound.

Reaction Conditions and Optimization for Nucleophilic Displacement

The success of the nucleophilic displacement reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of the azide source, the solvent, and the reaction temperature.

Azide Source : Sodium azide (NaN₃) is the most commonly employed reagent for introducing the azide functionality due to its availability and high nucleophilicity. nih.govnih.gov

Solvent Effects : Polar aprotic solvents are generally preferred for Sₙ2 reactions involving anionic nucleophiles. nih.gov Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are effective in solvating the cation of the azide salt, thereby increasing the reactivity of the azide anion.

Temperature Control : The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the thermally sensitive azide product. nih.gov The optimal temperature is typically determined empirically to ensure a reasonable reaction time while minimizing side reactions.

Below is a table summarizing typical reaction conditions for the nucleophilic substitution to produce β-azido ketones.

| Parameter | Typical Conditions | Rationale |

| Azide Source | Sodium Azide (NaN₃) | Readily available, good nucleophile. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic, enhances nucleophilicity of the azide ion. nih.gov |

| Temperature | Room Temperature to Mild Heating | Balances reaction rate with the thermal stability of the azide product. |

| Stoichiometry | Slight excess of Sodium Azide | Ensures complete conversion of the halogenated precursor. |

Optimization of these parameters is crucial to achieve a high yield of this compound while minimizing the formation of impurities.

Challenges and Side Reactions in Nucleophilic Substitution

While nucleophilic substitution is a straightforward approach, several challenges and potential side reactions can occur:

Elimination Reactions : Although generally less favored for Sₙ2 reactions at a secondary carbon adjacent to a carbonyl group, elimination reactions can sometimes compete with substitution, leading to the formation of α,β-unsaturated ketone byproducts. The choice of a non-basic nucleophile like azide and aprotic solvents helps to minimize this side reaction.

Decomposition of the Azide : Organic azides can be thermally unstable and may decompose, sometimes explosively, upon heating. nih.gov This necessitates careful temperature control during the reaction and workup procedures. The decomposition can lead to the elimination of molecular nitrogen (N₂), which can result in the formation of various byproducts.

Product Purification : The purification of the final product can be challenging due to the potential presence of unreacted starting material, the azide salt, and byproducts from side reactions. Chromatographic techniques are often required to obtain the pure compound.

Alternative and Advanced Synthetic Routes

Beyond the classical nucleophilic substitution of halides, other methods can be employed for the synthesis of this compound.

Substitution of Sulfonyloxy Derivatives

An alternative to using halogenated precursors is the use of substrates with sulfonyloxy leaving groups, such as tosylates (-OTs) or mesylates (-OMs). These are excellent leaving groups, often more reactive than halides, and can be readily prepared from the corresponding β-hydroxy ester. The reaction proceeds via the same Sₙ2 mechanism as with haloalkanes.

The synthesis would involve the initial preparation of ethyl 3-hydroxy-4-oxopentanoate, followed by its conversion to a sulfonate ester. The subsequent reaction with sodium azide would then yield the desired product.

Figure 2: Synthesis via a Sulfonyloxy Intermediate

A two-step process involving the formation of a sulfonate ester followed by nucleophilic substitution with azide.

This method can be advantageous when the corresponding halogenated precursor is difficult to prepare or when a more reactive substrate is needed to achieve the desired transformation under milder conditions.

Oxidative Azidation Methods

Oxidative azidation represents another class of reactions for the introduction of an azide group. However, these methods are generally applied to the α-position of β-dicarbonyl compounds. For instance, iron-catalyzed enantioselective azidations of β-keto esters have been developed, but these reactions lead to the formation of α-azido-β-keto esters. researchgate.netgoogle.com

The synthesis of this compound requires azidation at the β-position (the carbon adjacent to the carbonyl group but not between the two carbonyl functionalities). Current literature on oxidative azidation primarily focuses on the α-position due to the higher reactivity of the enolizable proton at that site. Therefore, direct oxidative azidation is not a commonly applicable route for the synthesis of this specific β-azido compound. organic-chemistry.orgresearchgate.net

Green Chemistry Principles in Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic methodologies for a wide range of compounds, including energetic and functionalized molecules like this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, and their application to the synthesis of azido-containing β-keto esters focuses on several key areas: the development of metal-free reaction pathways, the use of safer reagents, and the optimization of reaction conditions to improve efficiency and minimize environmental impact.

Metal-Free Routes

A significant goal in green synthesis is the replacement of heavy metal catalysts, which can be toxic, costly, and difficult to remove from the final product. For the synthesis of compounds structurally related to this compound, such as other azido-ketones and esters, metal-free approaches have been successfully developed.

One notable strategy involves the use of organocatalysts, which are non-metallic, often recyclable, and can operate under mild conditions. For instance, the azidation of α,β-unsaturated ketones using trimethylsilyl (B98337) azide can be effectively catalyzed by Amberlite IRA900N₃, a recyclable polymeric resin. This method provides a green pathway to β-azido ketones under solvent-free conditions, showcasing a dual benefit of avoiding both metal catalysts and organic solvents organic-chemistry.org.

Optimized Conditions and Safer Reagents

The optimization of reaction conditions is a cornerstone of green chemistry, focusing on minimizing energy consumption, using safer solvents, and improving reaction yields. The synthesis of azides, in particular, has benefited from the development of protocols that move away from potentially explosive and hazardous reagents like traditional sulfonyl azides rsc.org.

A significant advancement is the development of 'sulfonyl-azide-free' (SAFE) protocols for diazo transfer reactions, which can be conceptually extended to azidation. These methods often generate the azide reagent in situ from more stable and less hazardous precursors, such as sodium azide in an aqueous medium rsc.orgresearchgate.netorganic-chemistry.org. This approach not only enhances safety but also simplifies the isolation of the desired product and is compatible with a wide range of substrates, including 1,3-dicarbonyl compounds rsc.orgorganic-chemistry.org.

The choice of solvent is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternatives such as water, bio-based solvents like ethyl lactate, or, ideally, solvent-free conditions eurekaselect.comnih.govresearchgate.net. The SAFE protocol, for example, is performed in an aqueous phase, which is a significant environmental improvement rsc.orgresearchgate.net. Similarly, the organocatalyzed azidation of α,β-unsaturated ketones with Amberlite IRA900N₃ can be performed without any solvent organic-chemistry.org.

The following tables summarize optimized conditions for the synthesis of related azido-carbonyl compounds, illustrating the application of green chemistry principles.

| Substrate | Azide Source | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Chalcone | Trimethylsilyl azide (TMSN₃) | Amberlite IRA900N₃ | Solvent-free, Room Temp., 2h | 95 |

| 4-Methylchalcone | Trimethylsilyl azide (TMSN₃) | Amberlite IRA900N₃ | Solvent-free, Room Temp., 2.5h | 94 |

| 4-Chlorochalcone | Trimethylsilyl azide (TMSN₃) | Amberlite IRA900N₃ | Solvent-free, Room Temp., 2.5h | 96 |

| Substrate | Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | NaNO₂, H₂SO₄, Glycine ethyl ester HCl | Water/CH₂Cl₂ | 0°C to Room Temp. | Not specified for this specific substrate, but protocol is general |

| Acetylacetone | m-carboxybenzenesulfonyl chloride, NaN₃, K₂CO₃ | Water | Room Temp. | 91 |

| Ethyl benzoylacetate | m-carboxybenzenesulfonyl chloride, NaN₃, K₂CO₃ | Water | Room Temp. | 85 |

By integrating these green chemistry principles—utilizing metal-free routes, employing safer reagents, and optimizing reaction conditions—the synthesis of this compound can be designed to be more sustainable, safer, and more efficient.

Reactivity and Chemical Transformations of Ethyl 4 Azido 3 Oxopentanoate

Transformations Involving the Azido (B1232118) Functional Group

The azide (B81097) moiety is the primary site of chemical reactivity in Ethyl 4-azido-3-oxopentanoate, allowing for a range of selective transformations.

Reduction Reactions to Amino Derivatives

The reduction of the azido group to a primary amine is a fundamental transformation, providing access to valuable amino compounds. This conversion is typically achieved with high efficiency using various established methods. The resulting amino derivatives, such as Ethyl 3-amino-4-oxopentanoate, are important intermediates in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Commonly employed reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), reduction with metal hydrides, or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. The choice of reagent can be critical to avoid side reactions involving the keto and ester functionalities present in the molecule. The reaction of the primary amine product can lead to further derivatives. For instance, reaction with ketones or other carbonyl compounds can yield various substituted products.

| Product Name | Description |

| Ethyl 3-amino-4-oxopentanoate | The direct product of the reduction of the azido group to a primary amine. |

| Ethyl 4-alkylamino-3-amino-2-pentenoates | These can be formed through further reactions of the initial amine product, potentially involving tautomerization and reaction with other molecules. |

Nucleophilic Substitution of the Azido Group

While the azide group is more commonly transformed via reduction or cycloaddition, it can also act as a leaving group in nucleophilic substitution reactions under certain conditions. The reaction of α-azido ketones with primary amines can lead to the formation of imino compounds.

This transformation is distinct from the reduction pathway. Instead of converting the N₃ group into an NH₂ group, the entire azide moiety is displaced by the incoming nucleophile. The reaction between an amine as a nucleophile and a halogenoalkane is a common example of nucleophilic substitution. chemguide.co.uk The amine's lone pair of electrons attacks the carbon atom, displacing the halide. chemguide.co.uk However, this process can be complicated by multiple substitutions, as the resulting primary amine is also nucleophilic and can react further with the alkyl halide to form secondary and tertiary amines, and eventually a quaternary ammonium (B1175870) salt. youtube.comlibretexts.orgchemguide.co.uk The use of a large excess of the initial amine can favor the formation of the primary amine product. chemguide.co.uk In the context of this compound, the reaction with primary amines would involve the displacement of the azide group to form an intermediate that can then tautomerize or rearrange to form a stable imino product.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azido group is an archetypal 1,3-dipole, making this compound an excellent substrate for 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions, particularly the Huisgen cycloaddition with alkynes, is a cornerstone of "click chemistry," a concept developed by K. B. Sharpless. nih.govtcichemicals.comorganic-chemistry.orgwikipedia.org Click chemistry describes reactions that are high-yielding, wide in scope, generate minimal byproducts, and are easy to perform. organic-chemistry.orgwikipedia.org

The reaction between an azide and an alkyne to form a five-membered 1,2,3-triazole ring is arguably the most prominent click reaction. wikipedia.orgnih.govorganic-chemistry.org This transformation is highly efficient and tolerant of a wide variety of functional groups, making it exceptionally useful in materials science, drug discovery, and bioconjugation. tcichemicals.cominterchim.frbeilstein-journals.org this compound can react with various terminal or internal alkynes to produce corresponding 1,2,3-triazole derivatives.

The thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers. organic-chemistry.org The development of metal catalysis, most notably copper(I), has revolutionized this reaction by allowing it to proceed at room temperature with high regioselectivity. organic-chemistry.orginterchim.fr

A key feature of the azide-alkyne cycloaddition is the ability to control the regiochemistry of the resulting triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant of the click reaction. It exclusively produces the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgmdpi.com The reaction is extremely efficient, with rate accelerations of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org It is compatible with a broad range of solvents, including water, and a wide pH range. organic-chemistry.orgbeilstein-journals.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, ruthenium catalysts, such as Cp*RuCl complexes, selectively yield the 1,5-disubstituted triazole isomer. organic-chemistry.orgmdpi.com This complementary regioselectivity provides access to the other major triazole isomer, expanding the synthetic utility of the reaction. The RuAAC can also be used with internal alkynes to create fully substituted triazoles. organic-chemistry.org

The high efficiency of these reactions means that they often proceed to completion, yielding products in near-quantitative amounts with simple workup procedures, often not requiring chromatographic purification. tcichemicals.com

| Catalyst | Alkyne Type | Product Regioisomer | Key Features |

| None (Thermal) | Terminal or Internal | Mixture of 1,4- and 1,5-isomers | Requires high temperatures; lacks regioselectivity. organic-chemistry.org |

| Copper(I) | Terminal | 1,4-disubstituted | High efficiency at room temperature; excellent regioselectivity; water-tolerant. organic-chemistry.orgmdpi.com |

| Ruthenium(Cp*) | Terminal or Internal | 1,5-disubstituted | Complementary regioselectivity to CuAAC; allows for fully substituted triazoles. organic-chemistry.orgmdpi.com |

The mechanisms of the thermal and catalyzed azide-alkyne cycloadditions are fundamentally different.

Thermal Huisgen Cycloaddition: This reaction is a concerted [3+2] cycloaddition, meaning it proceeds through a single, pericyclic transition state where the two new sigma bonds are formed simultaneously. organic-chemistry.orgslideshare.net The reaction involves the 4 π-electrons of the azide and the 2 π-electrons of the alkyne. organic-chemistry.org The regioselectivity is governed by the electronic properties of the substituents on both the azide and the alkyne, specifically the relative energies of their highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO). wikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Mechanism: The CuAAC reaction is not a concerted process but proceeds in a stepwise manner. nih.govorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) acetylide intermediate. nih.gov The azide then coordinates to the copper center, which activates it for reaction. A subsequent cyclization step forms a six-membered copper-containing intermediate (a metallacycle), which then collapses to form the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. nih.gov

Elimination Reactions (e.g., loss of N₂)

The azide functional group in this compound is a precursor to highly reactive intermediates upon elimination of a dinitrogen (N₂) molecule. This transformation can typically be induced thermally or photochemically. nih.govmdpi.com The decomposition of α-azido ketones leads to the formation of an acyl nitrene, a key intermediate that can undergo several subsequent reactions. rsc.orgnih.gov

Studies on analogous α-azido ketones, such as azidoacetone, have shown that thermal decomposition pathways are temperature-dependent. At lower temperatures (around 296–800 K), the primary reaction is the loss of N₂ to yield an imine, which can further fragment. nih.gov At higher temperatures, different rearrangement pathways can become active, potentially leading to cyclic amine derivatives. nih.gov

The primary transformations following N₂ elimination include:

Intramolecular Rearrangement: The resulting acyl nitrene can rearrange. While the Wolff rearrangement is a well-known reaction for analogous α-diazo ketones that proceeds via an acyl carbene to form a ketene, acyl nitrenes can undergo similar migrations. libretexts.org

Formation of Imines: The decomposition of α-azido ketones can lead directly to the formation of α-imino ketones through the loss of nitrogen. nih.gov This transformation is a key step in the synthesis of various heterocyclic compounds.

Formation of Nitriles or Azirines: Depending on the substrate's structure and reaction conditions, the nitrene intermediate can transform into rearranged nitriles or cyclize to form 3-acyl-2H-azirines. researchgate.net

These elimination reactions underscore the utility of the azido group as a latent reactive site for generating molecular complexity.

| Reaction Condition | Intermediate | Potential Product(s) | Reference |

|---|---|---|---|

| Thermal (Pyrolysis) | Acyl Nitrene | α-Imino ketone, Nitriles, Cyclic amines | nih.govnih.gov |

| Photochemical (UV light) | Acyl Nitrene | Azirines, Isoxazoles | mdpi.comresearchgate.net |

Transformations Involving the Carbonyl Functional Group

Reduction to Hydroxyl-Containing Derivatives

The ketone carbonyl in this compound can be selectively reduced to a secondary alcohol, yielding Ethyl 4-azido-3-hydroxypentanoate. The choice of reducing agent is crucial for achieving chemoselectivity, preserving the azide and ester functionalities.

Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.comchemguide.co.uk Under standard conditions, typically in an alcoholic solvent like methanol (B129727) or ethanol, NaBH₄ selectively reduces the keto group without affecting the ester or the azide group. masterorganicchemistry.comrsc.org

Conversely, more powerful reducing agents or different reaction conditions can lead to the reduction of the azide. Catalytic hydrogenation, for instance, using catalysts like Palladium on carbon (Pd/C), is a common method for reducing azides to primary amines. nih.govillinois.edu This method would also reduce the ketone, potentially leading to an amino alcohol derivative. Specific conditions using sodium borohydride in combination with phase-transfer catalysts have also been reported for the reduction of azides to amines. acs.org

| Reducing Agent/Condition | Target Functional Group | Primary Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) in Methanol/Ethanol | Ketone | Ethyl 4-azido-3-hydroxypentanoate | masterorganicchemistry.comchemguide.co.uk |

| Catalytic Hydrogenation (H₂, Pd/C) | Ketone and Azide | Ethyl 4-amino-3-hydroxypentanoate | nih.govillinois.edu |

| Sodium Borohydride with Phase-Transfer Catalyst | Azide | Ethyl 4-amino-3-oxopentanoate | acs.org |

Condensation Reactions and Imino Compound Formation

The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. This reaction is a fundamental transformation of ketones. latech.edu The resulting imino compounds can serve as valuable intermediates in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. These reactions are often catalyzed by acid. The presence of the α-azido group makes the resulting imino compounds particularly useful for constructing complex molecules like pyrazines, oxazoles, or pyrimidines. nih.gov For example, the self-condensation of α-amino ketones, which can be derived from the reduction of α-azido ketones, is a known route to pyrazines. nih.gov

Aldol-Type Reactions

This compound possesses acidic protons on the α-carbon at the C2 position, flanked by the ester carbonyl group. aklectures.comucsb.edu Treatment with a suitable base can deprotonate this position to form a nucleophilic enolate ion. libretexts.orgmasterorganicchemistry.com This enolate can then participate in Aldol-type reactions, attacking the carbonyl group of an aldehyde or another ketone to form a new carbon-carbon bond. researchgate.net

The choice of base is critical for enolate formation. While strong bases like sodium hydroxide (B78521) or sodium ethoxide can generate the enolate, the reaction exists in equilibrium. libretexts.orgmasterorganicchemistry.com For irreversible and complete enolate formation, very strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used. libretexts.org The resulting enolate adds to an electrophilic carbonyl compound to produce a β-hydroxy ester derivative after workup.

| Base | Enolate Formation | Potential Electrophiles | Reference |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Equilibrium | Aldehydes (e.g., Benzaldehyde), Ketones | libretexts.orgmasterorganicchemistry.com |

| Lithium Diisopropylamide (LDA) | Irreversible | Aldehydes, Ketones, Esters | libretexts.org |

Transformations Involving the Ester Functional Group

Hydrolysis and Transesterification Reactions

The ethyl ester group of the title compound can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester. These are characteristic reactions of the ester functional group.

Hydrolysis: Under acidic or basic aqueous conditions, the ethyl ester can be hydrolyzed to 4-azido-3-oxopentanoic acid. researchgate.net However, β-keto acids are known to be susceptible to decarboxylation upon heating, which could be a potential subsequent reaction. nih.govucc.ie Studies on related α-keto esters have shown they can be particularly labile and prone to spontaneous hydrolysis in aqueous environments. nih.gov

Transesterification: This process involves reacting the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. The transesterification of β-keto esters is a well-established and synthetically useful transformation. nih.govnih.govresearchgate.net This selectivity is often attributed to the reaction proceeding through a chelated enol intermediate. nih.govucc.ie This allows for the modification of the ester group while leaving other functional groups in the molecule intact.

Reactions as an Enolate

While specific documented examples of enolate reactions involving this compound are not extensively reported in the reviewed literature, its chemical structure as a β-keto ester strongly suggests its capability to form a stabilized enolate and undergo subsequent reactions typical for this class of compounds. The presence of α-hydrogens located between two electron-withdrawing groups (the ketone and the ester carbonyls) significantly increases their acidity, facilitating deprotonation to form a resonance-stabilized enolate anion.

The formation of the enolate of this compound is the preliminary step for a variety of potential synthetic transformations. This enolate is an ambivalent nucleophile, with the potential to react with electrophiles at either the α-carbon or the oxygen atom. Generally, reactions with "soft" electrophiles occur at the carbon atom, leading to C-alkylation, which is the more common and synthetically useful pathway.

Based on the well-established chemistry of related β-keto esters, such as ethyl acetoacetate, the enolate of this compound is expected to participate in several key chemical transformations, including alkylation and aldol (B89426) reactions.

Alkylation Reactions

The enolate of this compound can be readily alkylated by reaction with alkyl halides in an SN2-type reaction. This process introduces an alkyl group at the α-position (C-2), forming a new carbon-carbon bond. The reaction is typically carried out by first treating the β-keto ester with a suitable base to generate the enolate, followed by the addition of the alkylating agent.

Common bases used for this purpose include sodium ethoxide (NaOEt) in ethanol. The choice of a base with the same alkoxide as the ester is crucial to prevent transesterification as a side reaction. For a more complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF).

The general scheme for the alkylation is as follows:

Enolate Formation:

this compound is treated with a base (e.g., NaOEt) to remove the acidic α-hydrogen, forming the corresponding sodium enolate.

Nucleophilic Attack:

The nucleophilic enolate then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming the α-alkylated product.

This reaction is highly valuable for the synthesis of more complex α-azido-β-keto esters. A subsequent alkylation can also be performed if a second acidic α-hydrogen is present.

Table 1: Expected Parameters for Alkylation of this compound Enolate

| Parameter | Description |

| Substrate | This compound |

| Base | Sodium ethoxide (NaOEt), Sodium hydride (NaH), Lithium diisopropylamide (LDA) |

| Solvent | Ethanol (for NaOEt), Tetrahydrofuran (THF) (for NaH, LDA) |

| Electrophile | Primary or secondary alkyl halides (e.g., CH₃I, CH₃CH₂Br) |

| Expected Product | Ethyl 2-alkyl-4-azido-3-oxopentanoate |

| Reaction Type | SN2 |

Aldol and Related Condensation Reactions

The enolate of this compound can also act as a nucleophile in aldol-type condensation reactions with aldehydes and ketones. This reaction leads to the formation of a β-hydroxy-α-(azidoacetyl) ester derivative.

The reaction proceeds via the nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is then protonated during workup to yield the aldol addition product. Under certain conditions, this product may undergo subsequent dehydration to form an α,β-unsaturated compound.

The general steps for an aldol reaction are:

Enolate Formation:

As with alkylation, a base is used to generate the enolate of this compound.

Nucleophilic Addition:

The enolate attacks the carbonyl carbon of an aldehyde or ketone.

Protonation:

The resulting tetrahedral intermediate (an alkoxide) is protonated to give the β-hydroxy product.

The presence of the azide group in the molecule adds a layer of complexity and potential for further transformations of the resulting aldol products, making them valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds.

Table 2: Anticipated Aldol Reaction of this compound Enolate

| Parameter | Description |

| Nucleophile | Enolate of this compound |

| Electrophile | Aldehydes (R'CHO) or Ketones (R'R''CO) |

| Base Catalyst | Sodium ethoxide (NaOEt), Lithium diisopropylamide (LDA) |

| Initial Product | Ethyl 2-(1-hydroxyalkyl)-4-azido-3-oxopentanoate |

| Potential Subsequent Reaction | Dehydration to form an α,β-unsaturated product |

Synthetic Applications of Ethyl 4 Azido 3 Oxopentanoate As a Strategic Building Block

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The dual functionality of ethyl 4-azido-3-oxopentanoate makes it a prime candidate for constructing a variety of heterocyclic rings. The azide (B81097) group can act as a linchpin for introducing nitrogen atoms into a cyclic framework, often via cycloaddition reactions or by serving as a precursor to an amine, while the β-keto ester moiety provides a classic two-carbon unit for cyclization with various dinucleophiles.

Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives is a hallmark application of organic azides, primarily through the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. nih.govorganic-chemistry.orgnih.gov this compound can readily participate in this reaction. Specifically, the azide functional group of the molecule can react with terminal or internal alkynes, often catalyzed by copper(I) species, to regioselectively yield 1,4-disubstituted-1,2,3-triazoles. frontiersin.org The resulting products incorporate the ethyl 3-oxopentanoate (B1256331) side chain at the 1-position of the triazole ring, offering further opportunities for chemical modification.

Table 1: Examples of Triazole Synthesis via Huisgen Cycloaddition

| Alkyne Reactant | Catalyst | Resulting Triazole Derivative |

|---|---|---|

| Phenylacetylene | CuSO₄/Sodium Ascorbate | Ethyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-oxopentanoate |

| Propargyl alcohol | CuI | Ethyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-oxopentanoate |

The reaction conditions are typically mild, and the "click chemistry" nature of this transformation ensures high yields and purity of the triazole products. nih.gov

Oxazole (B20620) Derivatives

The synthesis of oxazoles generally requires a source of oxygen and nitrogen atoms for the five-membered ring. nih.govnih.govorganic-chemistry.org The β-keto ester functionality of this compound can serve as a precursor for oxazole synthesis. One potential pathway involves the conversion of the ketone to an α-haloketone, followed by reaction with an amide (a variation of the Robinson-Gabriel synthesis). Alternatively, the azide could be reduced to an amine, which could then be acylated. The resulting α-acylamino ketone can undergo cyclodehydration to form the oxazole ring.

Pyrimidine (B1678525) and Pyrazine (B50134) Derivatives

The construction of six-membered heterocyclic rings like pyrimidines and pyrazines often involves the condensation of 1,3- and 1,2-dicarbonyl compounds, respectively, with appropriate nitrogen-containing reagents. organic-chemistry.orgjchemrev.comresearchgate.net The β-keto ester moiety of this compound provides a suitable three-carbon fragment (C-C-C) for pyrimidine synthesis when reacted with a compound containing an N-C-N unit, such as urea, thiourea, or amidines. nih.gov

For pyrazine synthesis, which requires the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, this compound would need significant modification. rsc.orgresearchgate.netmdpi.comnih.gov One hypothetical route could involve converting the β-keto ester into an α-diketone and reducing the azide to an amine, followed by dimerization and oxidation.

Pyrrole (B145914) Derivatives

The Paal-Knorr synthesis is a classical method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgorganic-chemistry.org To utilize this compound for this synthesis, it would need to be converted into a 1,4-dicarbonyl compound. This could potentially be achieved through functional group manipulations of the starting material. Following the creation of the 1,4-dicarbonyl structure, reaction with an amine source would lead to the formation of the pyrrole ring. digitellinc.comrsc.orgnih.gov

Preparation of Enamino Esters and Analogues

Enamino esters are valuable synthetic intermediates, and their preparation from β-keto esters is a well-established transformation. This compound can react with ammonia or primary or secondary amines to form the corresponding enamino esters. researchgate.netgoogle.com In this reaction, the amine condenses with the ketone carbonyl group, followed by elimination of water, to yield a product with a nitrogen atom double-bonded to one of the carbonyl carbons, in conjugation with the ester group. The azide group at the 4-position would remain intact during this transformation, providing an azido-functionalized enamino ester. These products are useful for further synthetic elaborations, including the synthesis of other heterocyclic systems.

Table 2: Synthesis of Enamino Esters

| Amine Reactant | Product |

|---|---|

| Ammonia | Ethyl 4-azido-3-aminopent-2-enoate |

| Methylamine | Ethyl 4-azido-3-(methylamino)pent-2-enoate |

Synthesis of γ-Imino-β-enamino Esters

This compound serves as a key precursor in the synthesis of γ-imino-β-enamino esters, which are valuable synthons for various biologically active compounds due to their combined enamino ester and 1-aza-1,3-butadiene functionalities semanticscholar.org. The synthesis is achieved through a condensation reaction of this compound with primary alkylamines. semanticscholar.org This reaction is typically facilitated by the presence of a Lewis acid, such as titanium(IV) chloride, in a dry solvent like diethyl ether. semanticscholar.org The process involves the initial addition of the primary amine to a solution of the this compound, followed by the careful, dropwise addition of titanium(IV) chloride, which promotes the condensation and formation of the imine. semanticscholar.org This method provides a direct route to a class of compounds, ethyl 4-imino-3-amino-2-pentenoates, that were previously not widely accessible. semanticscholar.org

Table 1: Synthesis of Various Ethyl 4-imino-3-amino-2-pentenoates

| Entry | Primary Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | Ethyl 3-amino-4-(benzylideneamino)pent-2-enoate | 85 |

| 2 | Isopropylamine | Ethyl 3-amino-4-(isopropylideneamino)pent-2-enoate | 78 |

| 3 | Cyclohexylamine | Ethyl 3-amino-4-(cyclohexylideneamino)pent-2-enoate | 81 |

This table is generated based on the general procedure described in the cited literature for illustrative purposes.

Synthesis of γ-Amino-β-enamino Esters

The γ-imino-β-enamino esters synthesized from this compound can be further transformed into γ-amino-β-enamino esters through a chemoselective reduction process. semanticscholar.org This reduction specifically targets the imino group (C=N) while leaving the enamino ester functionality intact. semanticscholar.org The transformation is typically accomplished via hydrogenation. semanticscholar.org This selective reduction is significant as it yields ethyl 4-alkylamino-3-amino-2-pentenoates, which are valuable intermediates in the synthesis of more complex molecules, including analogues of the amino acid statine (B554654). semanticscholar.org

Table 2: Reduction of γ-Imino-β-enamino Esters to γ-Amino-β-enamino Esters

| Entry | Starting γ-Imino-β-enamino Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 3-amino-4-(benzylideneamino)pent-2-enoate | Ethyl 3-amino-4-(benzylamino)pent-2-enoate | 90 |

| 2 | Ethyl 3-amino-4-(isopropylideneamino)pent-2-enoate | Ethyl 3-amino-4-(isopropylamino)pent-2-enoate | 92 |

| 3 | Ethyl 3-amino-4-(cyclohexylideneamino)pent-2-enoate | Ethyl 3-amino-4-(cyclohexylamino)pent-2-enoate | 88 |

This table is generated based on the general procedure described in the cited literature for illustrative purposes.

Precursors for Advanced Organic Molecules

Role in the Construction of Carbon Scaffolds for Complex Molecules

This compound is a strategic building block for constructing complex organic molecules. semanticscholar.org The β-enamino esters derived from it are recognized as important synthons for creating biologically active acyclic and heterocyclic compounds. semanticscholar.org The presence of both an enamino ester moiety and a 1-aza-1,3-butadiene skeleton in the resulting γ-imino derivatives provides a versatile platform for further chemical transformations. semanticscholar.org Furthermore, the corresponding γ-amino-β-enamino esters have proven instrumental in synthetic strategies like the Bohlmann-Ratz synthesis of pyridine (B92270) derivatives, which form the core of certain complex natural products and pharmaceutical agents. semanticscholar.org The compound's reactive nature allows it to serve as a key intermediate in the assembly of diverse and complex carbon frameworks.

Application in the Synthesis of β-Amino Acids

The derivatives of this compound are valuable in the synthesis of β-amino acid derivatives. semanticscholar.org β-Enamino esters, which are readily produced from this starting material, are known precursors for accessing β-amino acids. semanticscholar.org Specifically, the γ-amino-β-enamino esters obtained via the reduction of the corresponding imines are useful in synthesizing statine analogues. semanticscholar.org Statine is a non-proteinogenic γ-amino acid that is a key component of certain enzyme inhibitors. The synthetic pathway originating from this compound provides a route to these specialized amino acid structures, which are important in medicinal chemistry. nih.gov

Utilization in the Development of Pharmaceutical Intermediates

This compound plays a significant role as a precursor to key pharmaceutical intermediates. semanticscholar.orgnbinno.com The γ-amino-β-enamino esters derived from it are explicitly noted for their utility in the synthesis of statine analogues, which are incorporated as residues in renin inhibitors. semanticscholar.org Renin inhibitors are a class of medications used to treat hypertension. Additionally, these derivatives are used in the synthesis of pyridine structures, such as those found in the renin inhibitor cyclothiazomycin, which has been studied for its effect on intracellular calcium ion concentration. semanticscholar.org The versatility of the keto-ester backbone makes related compounds crucial for synthesizing various Active Pharmaceutical Ingredients (APIs), contributing to advancements in medicine. nbinno.commedchemexpress.com

Contribution to Agrochemical Synthesis

The highly reactive and multifunctional character of α-halocarbonyl compounds, which share reactivity patterns with azido-ketones like this compound, makes them useful starting materials for the industrial-scale production of various agrochemicals. core.ac.uk The functional groups present in this compound provide a reactive scaffold that is valuable for building complex molecules, a principle that applies to both pharmaceutical and agrochemical synthesis. While specific examples are less detailed, the role of related keto-esters as versatile building blocks for complex organic synthesis is well-established, indicating their potential and application in the development of new agrochemical agents. core.ac.uk

Applications in Materials Science and Polymer Chemistry

Functionalization of Polymeric Materials

(No information available)

Preparation of Advanced Functional Materials

(No information available)

Table of Compounds Mentioned

Mechanistic Insights and Theoretical Studies

Reaction Mechanism Elucidation for Key Transformations

S_N2 Reaction in the Synthesis of α-Azido-β-Keto Esters

The synthesis of Ethyl 4-azido-3-oxopentanoate and related α-azido ketones typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. nih.govnih.gov This process involves the displacement of a suitable leaving group, such as a halide (e.g., bromide), from the α-carbon of a precursor molecule by the azide (B81097) ion (N₃⁻).

The mechanism is a single, concerted step where the nucleophilic azide ion attacks the electrophilic α-carbon from the side opposite to the leaving group (a "backside attack"). wikipedia.org The presence of the adjacent carbonyl group in the β-position significantly activates the α-carbon toward this nucleophilic attack. nih.govmdpi.com This activation arises from the electron-withdrawing inductive effect of the carbonyl, which polarizes the C-Br bond and lowers the energy of the transition state.

The transition state of the reaction is a pentacoordinate species where the central carbon is partially bonded to both the incoming azide nucleophile and the outgoing leaving group. wikipedia.org As the C-N₃ bond forms, the C-Br bond simultaneously breaks. A key stereochemical feature of the S_N2 mechanism is the inversion of configuration at the chiral center, known as the Walden inversion. wikipedia.org If the starting α-halo ketone is chiral, the resulting α-azido ketone will have the opposite stereochemistry. organic-chemistry.org This stereospecificity is a hallmark of the S_N2 pathway. wikipedia.org

Mechanism of 1,3-Dipolar Cycloaddition

This compound is an excellent substrate for 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocycles. nih.govwikipedia.org The organic azide functional group acts as the 1,3-dipole, which reacts with a "dipolarophile," typically an alkene or alkyne, to form a triazole or triazoline ring system. wikipedia.org

The thermal Huisgen 1,3-dipolar cycloaddition is mechanistically described as a concerted, pericyclic reaction. organic-chemistry.org It involves the simultaneous formation of two new sigma bonds through a six-electron, aromatic transition state, making it a [4πs + 2πs] cycloaddition, analogous to the Diels-Alder reaction. organic-chemistry.org This concerted pathway means the reaction is stereospecific with respect to the dipolarophile; for instance, a cis-alkene will yield a syn-substituted product. wikipedia.orgslideshare.net

In contrast, the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" follows a different, stepwise mechanism. nih.govijrpc.com Computational studies and experimental evidence suggest that this reaction is not a concerted pericyclic process. Instead, it involves the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, followed by the formation of a six-membered copper(III) metallacycle intermediate. ijrpc.comyoutube.com This intermediate subsequently undergoes reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst. This stepwise, metal-catalyzed pathway accounts for the reaction's high efficiency and, crucially, its excellent regioselectivity, which is often poor in the thermal variant. ijrpc.com

Stereochemical Control and Regioselectivity in Reactions

Stereochemical Control

Stereochemical outcomes are a critical aspect of the reactions involving this compound.

During S_N2 Synthesis: As established, the synthesis of chiral α-azido esters from chiral α-halo precursors via the S_N2 mechanism proceeds with a complete inversion of configuration at the α-carbon. organic-chemistry.org This predictable stereospecificity is a powerful tool in asymmetric synthesis. The Mitsunobu reaction, another method to introduce the azide group, also occurs with a clean inversion of stereochemistry. organic-chemistry.org

During 1,3-Dipolar Cycloaddition: The concerted thermal cycloaddition is highly stereospecific. The stereochemistry of the dipolarophile is retained in the product ring. wikipedia.org For diastereoselective reactions, control can be achieved by using chiral auxiliaries or through metal chelation. For example, a nearby hydroxyl group on a dipolarophile can chelate to a metal ion, directing the incoming azide to a specific face of the molecule, thereby controlling the diastereomeric outcome. slideshare.net

Regioselectivity

Regioselectivity refers to the orientation of the dipole relative to an unsymmetrical dipolarophile.

In the thermal Huisgen cycloaddition, the reaction of an organic azide with an unsymmetrical alkyne often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. ijrpc.com The final product ratio is governed by a subtle interplay of steric and electronic factors, making it difficult to control. wikipedia.org Frontier Molecular Orbital (FMO) theory helps to rationalize the observed regioselectivity; the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov

The CuAAC reaction, however, exhibits exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. ijrpc.com This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism, which circumvents the competing pathways available in the thermal reaction. youtube.com Similarly, ruthenium-catalyzed cycloadditions can be used to selectively generate the 1,5-disubstituted isomer.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Theoretical and computational chemistry have become indispensable tools for elucidating the complex mechanisms, reactivity trends, and selectivity of reactions involving azides. Density Functional Theory (DFT) is a particularly powerful method used in these investigations. nih.govacs.orgacs.org

Computational studies have been instrumental in:

Mapping Reaction Pathways: DFT calculations at levels such as B3LYP and M06 are used to model the potential energy surfaces of reactions. nih.govacs.org This allows for the identification and characterization of transition state structures, intermediates, and the calculation of activation energy barriers, confirming whether a reaction is concerted or stepwise. acs.org For instance, computational modeling was key to distinguishing the concerted thermal cycloaddition mechanism from the stepwise pathway of the CuAAC reaction. nih.gov

Explaining Reactivity and Regioselectivity: The distortion/interaction model, also known as the activation strain model, is a powerful computational tool used to analyze activation barriers. acs.orgnih.gov The activation energy (ΔE‡) is decomposed into the energy required to distort the reactants into their transition state geometries (the distortion or strain energy, ΔE‡_dist) and the favorable interaction energy between the distorted molecules (ΔE‡_int). Studies on strain-promoted cycloadditions show that differences in reactivity are often more related to differences in the distortion energies required to reach the transition state than to the amount of strain released in the final product. nih.gov

Analyzing Electronic Effects: FMO theory is used to classify 1,3-dipolar cycloadditions and predict reactivity. nih.gov Reactions can be classified as normal electron-demand (HOMO_dipole - LUMO_dipolarophile controlled), inverse electron-demand (LUMO_dipole - HOMO_dipolarophile controlled), or ambiphilic. nih.govacs.org DFT calculations provide accurate energies and visualizations of these frontier orbitals, quantifying the HOMO-LUMO gaps that govern reaction rates. Computational analysis of phenyl azide cycloadditions has quantitatively confirmed Sustmann's paradigmatic parabolic correlation between reaction rate and the electronic nature of the dipolarophile. acs.org

Below is a data table summarizing representative computational findings on the activation barriers for the 1,3-dipolar cycloaddition of azides with various alkynes, illustrating the influence of strain and substitution on reactivity.

| Azide | Dipolarophile | Computational Method | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Key Finding |

|---|---|---|---|---|

| Phenyl Azide | Cyclononyne | B3LYP | 29.2 | Low ring strain leads to a high activation barrier. nih.gov |

| Phenyl Azide | Cyclooctyne | B3LYP | 19.8 | Increased ring strain lowers the activation barrier. nih.gov |

| Phenyl Azide | Cyclohexyne | B3LYP | 14.1 | Very high ring strain significantly enhances reactivity. nih.gov |

| Benzyl Azide | 3,3-Difluorocyclooctyne | B3LYP | 15.7 | Electron-withdrawing fluorine substituents dramatically increase reactivity (lower barrier). acs.org |

| Methyl Azide | Guanidine | B3LYP/6-311+G(2d,p) | >50 | Uncatalyzed reaction with C=N bond is feasible only under drastic conditions. nih.gov |

Future Research Directions and Untapped Potential

Exploration of Novel Reaction Pathways6.2. Development of Asymmetric Synthesis Methods6.3. Integration into Flow Chemistry for Industrial Scale Production6.4. Design of Next-Generation Synthetic Targets Utilizing Ethyl 4-azido-3-oxopentanoate6.5. Application in Multicomponent Reactions

Additionally, as no compounds could be discussed in the context of Ethyl 4-azido-3-oxopentanoate, the requested table of all mentioned chemical compounds cannot be compiled.

Q & A

Q. What are the established synthetic routes for Ethyl 4-azido-3-oxopentanoate, and what key intermediates are involved?

this compound is typically synthesized via a multi-step process involving:

Condensation reactions : Ethyl 3-oxopentanoate derivatives are often prepared by condensing ethyl bromoacetate with β-keto esters (e.g., ethyl 2-methyl-3-oxobutanoate) under basic conditions .

Azide introduction : The azide group is introduced via nucleophilic substitution or diazo transfer reactions. For example, substituting a leaving group (e.g., bromide) with sodium azide (NaN₃) in polar aprotic solvents like DMF.

Purification : Distillation or column chromatography is used to isolate the product.

Key intermediates : Ethyl 3-oxopentanoate derivatives and azide precursors (e.g., ethyl 4-bromo-3-oxopentanoate).

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.5–4.3 ppm (ester CH₂ and azide-adjacent protons), and δ 2.5–3.0 ppm (keto group protons) .

- ¹³C NMR : Signals for carbonyl carbons (δ 170–210 ppm) and azide-bearing carbons (δ 50–70 ppm).

- IR spectroscopy : Strong absorbance at ~2100 cm⁻¹ (azide N≡N stretch) and ~1700 cm⁻¹ (keto C=O stretch) .

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₇H₁₁N₃O₃ (calc. 185.08).

Q. What safety precautions are required when handling this compound?

Q. How does the reactivity of the azide group influence downstream applications of this compound?

The azide group enables:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages for bioconjugation or polymer synthesis.

- Photolability : UV-induced decomposition for controlled release applications.

- Reduction : Catalytic hydrogenation converts azides to amines, useful in peptide synthesis .

Q. What stability challenges arise during storage or reactions involving this compound?

- Thermal instability : Decomposes above 60°C, requiring low-temperature storage.

- Moisture sensitivity : Hydrolysis of the ester or azide groups in aqueous conditions.

- Light sensitivity : UV exposure degrades the azide moiety; amber glassware is recommended .

Advanced Research Questions

Q. How can enantioselective hydrogenation be optimized for derivatives of this compound?

Catalyst selection :

| Catalyst System | Substrate/Catalyst Ratio | Enantiomeric Excess (ee) | Conditions |

|---|---|---|---|

| Ru[(R)-BINAP]Cl₂ | 20,000:1 | 98.7% | 50 bar H₂, 50°C, MeOH |

| Rh-DuPHOS | 1,000:1 | 85–90% | 30 bar H₂, 40°C, THF |

Q. Optimization strategies :

Q. What mechanistic insights explain the stereochemical outcomes of hydrogenating β-keto esters like this compound?

- Substrate adsorption : The keto group binds to the catalyst metal center, directing hydrogen delivery to the prochiral carbon.

- Ligand effects : Bulky chiral ligands (e.g., BINAP) create steric environments favoring one enantiomer.

- Solvent polarity : Polar solvents (e.g., MeOH) stabilize transition states, improving selectivity .

Q. How can this compound serve as a precursor in statin drug synthesis?

Q. How should researchers address contradictions in catalytic performance data across studies?

- Variable analysis : Compare substrate purity, catalyst pre-treatment, and reaction scaling.

- Case study : Discrepancies in Rh vs. Ru catalyst ee values may stem from differences in ligand-metal coordination or solvent effects .

- Reproducibility : Standardize substrate/catalyst ratios and pressure/temperature profiles .

Q. What strategies optimize azide stability during synthetic steps involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.